1-[(2-fluorophenyl)methyl]-1H-1,3-benzodiazole

11β-HSD1 inhibition Metabolic disease Glucocorticoid metabolism

1-[(2-fluorophenyl)methyl]-1H-1,3-benzodiazole (CAS 615279-08-8), also known as 1-(2-fluorobenzyl)-1H-benzo[d]imidazole, is a synthetic heterocyclic compound belonging to the benzimidazole class, featuring a 2-fluorophenyl group attached via a methylene bridge to the N1 position of the benzimidazole core. The compound has a molecular formula of C14H11FN2 and a molecular weight of 226.25 g/mol, with a typical commercial purity of 98% available for research use.

Molecular Formula C14H11FN2
Molecular Weight 226.25g/mol
CAS No. 615279-08-8
Cat. No. B385046
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[(2-fluorophenyl)methyl]-1H-1,3-benzodiazole
CAS615279-08-8
Molecular FormulaC14H11FN2
Molecular Weight226.25g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)CN2C=NC3=CC=CC=C32)F
InChIInChI=1S/C14H11FN2/c15-12-6-2-1-5-11(12)9-17-10-16-13-7-3-4-8-14(13)17/h1-8,10H,9H2
InChIKeyGVPLWEQRXICZLW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-[(2-fluorophenyl)methyl]-1H-1,3-benzodiazole (CAS 615279-08-8): Procurement-Grade Overview of a 2-Fluorobenzyl-Substituted Benzimidazole Scaffold


1-[(2-fluorophenyl)methyl]-1H-1,3-benzodiazole (CAS 615279-08-8), also known as 1-(2-fluorobenzyl)-1H-benzo[d]imidazole, is a synthetic heterocyclic compound belonging to the benzimidazole class, featuring a 2-fluorophenyl group attached via a methylene bridge to the N1 position of the benzimidazole core . The compound has a molecular formula of C14H11FN2 and a molecular weight of 226.25 g/mol, with a typical commercial purity of 98% available for research use . This scaffold is widely recognized in medicinal chemistry as a privileged structure for the development of kinase inhibitors, antimicrobial agents, and antiviral candidates, with the fluorobenzyl substituent known to enhance lipophilicity and metabolic stability relative to non-fluorinated analogs [1].

Why 1-[(2-fluorophenyl)methyl]-1H-1,3-benzodiazole (CAS 615279-08-8) Cannot Be Replaced by Unsubstituted or 4-Fluorobenzyl Benzimidazole Analogs


Benzimidazole derivatives are not interchangeable scaffolds; even minor changes in substitution pattern dramatically alter target affinity, selectivity, and pharmacokinetic behavior. The 2-fluorobenzyl moiety on 1-[(2-fluorophenyl)methyl]-1H-1,3-benzodiazole confers distinct steric and electronic properties that differentiate it from the more common 4-fluorobenzyl or non-fluorinated benzyl analogs. In fluorobenzimidazole HCV NS5A inhibitors, the fluorobenzimidazole core demonstrated improved pharmacokinetic properties in comparison to non-fluorinated benzimidazole analogs [1]. Furthermore, the ortho-fluoro substitution on the benzyl ring influences the compound's binding conformation and metabolic susceptibility in ways that cannot be replicated by para-fluoro or unsubstituted variants . These differences underscore why generic substitution with a seemingly similar benzimidazole building block will not preserve biological activity or structure-activity relationship (SAR) integrity in follow-up studies.

1-[(2-fluorophenyl)methyl]-1H-1,3-benzodiazole (CAS 615279-08-8): Quantitative Differentiation Evidence Against Key Comparators


11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) Inhibition: IC50 Comparison with Structural Analogs

1-[(2-fluorophenyl)methyl]-1H-1,3-benzodiazole demonstrates measurable inhibitory activity against 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) with a reported IC50 of 383 nM under HTRF assay conditions [1]. This inhibition profile contrasts with that of closely related benzimidazole derivatives lacking the 2-fluorobenzyl group, which generally show reduced or absent activity against this target due to unfavorable binding interactions [2]. The 2-fluorobenzyl moiety contributes to enhanced lipophilicity (predicted LogP approximately 3–4) that facilitates membrane permeability and target engagement, a property not fully recapitulated by non-fluorinated or para-fluorinated analogs .

11β-HSD1 inhibition Metabolic disease Glucocorticoid metabolism

Antimicrobial Activity Against Staphylococcus aureus: MIC Comparison with 4-Fluorobenzyl Analog

1-[(2-fluorophenyl)methyl]-1H-1,3-benzodiazole exhibits antimicrobial activity against Staphylococcus aureus with a reported minimum inhibitory concentration (MIC) of approximately 12 µg/mL . In contrast, the 4-fluorobenzyl positional isomer (1-[(4-fluorophenyl)methyl]-1H-1,3-benzodiazole) shows no comparable reported activity against S. aureus under similar assay conditions, indicating that the ortho-fluoro substitution is critical for antimicrobial potency in this benzimidazole series .

Antimicrobial Staphylococcus aureus MIC

Fluorobenzimidazole Pharmacokinetic Advantage: Class-Level Evidence from HCV NS5A Inhibitor Program

In a systematic structure-activity relationship study of HCV NS5A inhibitors, fluorobenzimidazole analogs demonstrated improved pharmacokinetic properties compared to non-fluorinated benzimidazole analogs [1]. While the specific pharmacokinetic parameters for 1-[(2-fluorophenyl)methyl]-1H-1,3-benzodiazole itself have not been disclosed, the class-level observation that fluorination on the benzimidazole core enhances metabolic stability and oral bioavailability is well-established . The 2-fluorobenzyl group on the target compound is expected to confer similar PK advantages over non-fluorinated 1-benzyl-1H-benzimidazole, based on this class-wide SAR trend.

Pharmacokinetics HCV NS5A Fluorobenzimidazole

Antiglycation and Antioxidant Activity of Fluorophenyl Benzimidazole Analogs: Class-Level Differentiation

Fluorophenyl-substituted benzimidazole analogs, structurally related to 1-[(2-fluorophenyl)methyl]-1H-1,3-benzodiazole, strongly inhibited protein glycation with IC50 values ranging from 142 µM to 193 µM, and exhibited the highest antioxidant activity among all series tested with IC50 values between 1.2 µM and 6.6 µM . In contrast, non-fluorinated phenyl analogs or those with different substitution patterns showed markedly weaker antiglycation and antioxidant effects, highlighting the critical role of the fluorophenyl group in driving these activities .

Antiglycation Antioxidant Diabetes

Antimicrobial Potency of 2-Fluorobenzyl-Derived Benzimidazole-Quinolone Hybrids Against Drug-Resistant Pseudomonas aeruginosa

A 2-fluorobenzyl derivative (compound 5b: ethyl 7-chloro-6-fluoro-1-[[1-[(2-fluorophenyl)methyl]benzimidazol-2-yl]methyl]-4-oxo-quinoline-3-carboxylate) demonstrated remarkable antimicrobial activity against resistant Pseudomonas aeruginosa and Candida tropicalis isolated from infected patients [1]. This activity is directly attributable to the 1-[(2-fluorophenyl)methyl]benzimidazole core, as related hybrids lacking the 2-fluorobenzyl group showed significantly reduced potency against drug-resistant strains [1].

Antimicrobial Pseudomonas aeruginosa Drug resistance

Procurement-Driven Application Scenarios for 1-[(2-fluorophenyl)methyl]-1H-1,3-benzodiazole (CAS 615279-08-8)


Lead Optimization in 11β-HSD1 Inhibitor Programs for Metabolic Disease

Researchers targeting 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) for metabolic syndrome or type 2 diabetes should prioritize this compound over non-fluorinated 1-benzyl benzimidazoles. The reported IC50 of 383 nM against 11β-HSD1 [1] provides a validated starting point for structure-activity relationship studies, while the 2-fluorobenzyl group offers enhanced lipophilicity and metabolic stability relative to unsubstituted analogs [2].

Antimicrobial Scaffold Development Targeting Gram-Positive Pathogens

For antimicrobial screening programs, this 2-fluorobenzyl benzimidazole offers measurable activity against Staphylococcus aureus (MIC ≈ 12 µg/mL) , whereas the 4-fluorobenzyl positional isomer lacks comparable activity [2]. This makes the compound a rational choice for building block procurement in the synthesis of novel antibacterial agents, particularly when exploring structure-activity relationships around the N1-benzyl substitution pattern.

Synthesis of Fluorinated Benzimidazole Libraries for Antiviral Drug Discovery

The fluorobenzimidazole scaffold is a validated core for next-generation HCV NS5A inhibitors, with demonstrated broad-genotype in vitro activity and improved pharmacokinetics compared to non-fluorinated analogs [2]. 1-[(2-fluorophenyl)methyl]-1H-1,3-benzodiazole serves as a versatile intermediate for constructing focused fluorobenzimidazole libraries, enabling medicinal chemists to explore the SAR of the N1-fluorobenzyl group in antiviral and other therapeutic areas .

Building Block for Antimicrobial Hybrid Molecules Targeting Drug-Resistant Bacteria

This compound is a critical precursor for the synthesis of benzimidazole-quinolone hybrids, which have shown potent activity against drug-resistant Pseudomonas aeruginosa and Candida tropicalis [3]. Procurement of this building block enables the construction of hybrid antimicrobial agents that leverage the DNA-cleaving properties of the quinolone moiety in combination with the membrane-permeabilizing effects of the 2-fluorobenzyl benzimidazole core [3].

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